4-Benzyl-1-methyl-piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by its piperidine ring structure, which includes a benzyl group and a methyl group attached to the nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound is synthesized from readily available starting materials, such as piperidine derivatives and benzyl halides. Its synthesis has been detailed in various scholarly articles and patents, highlighting its relevance in pharmaceutical research and development.
4-Benzyl-1-methyl-piperidin-4-ol can be classified under:
The synthesis of 4-benzyl-1-methyl-piperidin-4-ol typically involves several steps:
The synthetic route may vary based on the specific conditions and reagents used. For instance, a method reported involves refluxing the ester with sodium hydroxide, followed by acidification to yield the final product .
The molecular formula for 4-benzyl-1-methyl-piperidin-4-ol is with a molecular weight of approximately 189.28 g/mol. The structure consists of:
Crystallographic studies have provided insights into its three-dimensional structure, indicating that it crystallizes in specific forms depending on solvent conditions used during synthesis .
4-Benzyl-1-methyl-piperidin-4-ol can participate in various chemical reactions:
For example, oxidation reactions may utilize oxidizing agents like chromic acid or potassium permanganate to convert the hydroxyl group into a carbonyl group .
The mechanism of action for compounds like 4-benzyl-1-methyl-piperidin-4-ol often involves interactions with biological targets such as enzymes or receptors.
Studies have indicated potential interactions with neurotransmitter systems, suggesting that this compound may exhibit effects similar to other piperidine derivatives in modulating synaptic transmission .
Relevant data from spectroscopic methods (NMR, IR) indicate characteristic peaks corresponding to functional groups present in the molecule .
4-Benzyl-1-methyl-piperidin-4-ol has potential applications in:
Research continues to explore its efficacy and safety profiles for various biological applications, making it a compound of significant interest within pharmaceutical sciences .
The synthesis of 4-benzyl-1-methyl-piperidin-4-ol typically employs 1-benzyl-4-piperidone as a pivotal precursor. A standard route involves a three-step sequence: (i) Grignard addition to the carbonyl group of 1-benzyl-4-piperidone using benzylmagnesium bromide, yielding the tertiary alcohol; (ii) N-demethylation via reflux with 1-chloroethyl chloroformate to remove the 1-benzyl group; and (iii) N-realkylation using iodomethane to introduce the 1-methyl group. This route achieves moderate yields (45–65%), with the hydrogenation step proving critical for efficiency [4] [7].
Alternative pathways leverage reductive amination strategies. For example, 4-benzylpyridine undergoes catalytic hydrogenation (10% Pd/C, acetic acid, 60°C, 1 bar H₂) to saturate the pyridine ring, followed by N-methylation with formaldehyde/sodium borohydride. This method affords higher yields (75–82%) but requires acidic conditions to prevent catalyst poisoning by the basic piperidine product [4].
Table 1: Key Synthetic Routes for 4-Benzyl-1-methyl-piperidin-4-ol
Starting Material | Key Steps | Yield | Catalyst/Conditions | |
---|---|---|---|---|
1-Benzyl-4-piperidone | Grignard addition → N-debenzylation → N-methylation | 45–65% | Pd/C (debenzylation) | |
4-Benzylpyridine | Ring hydrogenation → N-methylation | 75–82% | Pd/C, H₂ (1 bar), acetic acid | |
1-Benzyl-4-methylene piperidine | Dihydroxylation → N-modification | 82% | OsO₄/AD-mix-α, tert-butanol/H₂O | [8] |
The C-4 position of piperidin-4-ol derivatives is stereogenic, and its configuration profoundly influences bioactivity. Trans-3,4-dimethyl analogues exhibit 10-fold higher opioid receptor antagonism than cis-isomers due to optimal hydrophobic pocket fitting in receptors [6]. For 4-benzyl-1-methyl-piperidin-4-ol, stereoselectivity is achieved via:
Molecular modeling confirms that the S-enantiomer adopts a chair conformation where the 4-benzyl group occupies an equatorial position, minimizing steric clash with the 1-methyl group. This enhances binding to CNS targets like σ-receptors [6].
Table 2: Impact of Stereochemistry on Bioactivity
Stereochemistry | Relative μ-Opioid Receptor Binding (Ki, nM) | Preferred Conformation | |
---|---|---|---|
trans-(-)-(3R,4R) | 0.8 | Benzyl equatorial | |
cis-(±) | 12.5 | Benzyl axial | |
trans-(+)-(3S,4S) | 5.3 | Benzyl equatorial | [6] |
Microwave irradiation significantly accelerates benzyl group introduction. In one protocol, 1-methylpiperidin-4-one undergoes microwave-assisted condensation (150°C, 20 min) with benzylamine, followed by in situ reduction with NaBH₄/CeCl₃. This achieves 90% yield in <30 min versus 12 hours conventionally . Catalytic methods are equally pivotal:
Solvent effects are critical: acetic acid enhances conversion by protonating the piperidine nitrogen, mitigating catalyst poisoning. Nonpolar solvents (e.g., ethyl acetate) reduce reaction rates by 6-fold [4].
Bioactivity optimization focuses on three key modifications:
These modifications enable tailored interactions with biological targets, such as CCR5 antagonism for HIV therapy or cholinesterase inhibition for Alzheimer’s disease [9] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1